Ethyl 4-nitrobenzofuran-3-carboxylate
Description
Ethyl 4-nitrobenzofuran-3-carboxylate is a benzofuran derivative featuring a nitro group at the 4-position and an ethyl ester moiety at the 3-position of the fused aromatic ring system. Benzofuran scaffolds are widely studied in medicinal chemistry due to their structural diversity and bioactivity, particularly in anticancer research. The nitro group and ester substituent influence electronic properties, solubility, and interactions with biological targets.
Properties
Molecular Formula |
C11H9NO5 |
|---|---|
Molecular Weight |
235.19 g/mol |
IUPAC Name |
ethyl 4-nitro-1-benzofuran-3-carboxylate |
InChI |
InChI=1S/C11H9NO5/c1-2-16-11(13)7-6-17-9-5-3-4-8(10(7)9)12(14)15/h3-6H,2H2,1H3 |
InChI Key |
MGLJWPBUCNCJCC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=COC2=CC=CC(=C21)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-nitrobenzofuran-3-carboxylate typically involves the condensation of phenols with acetoacetic ester derivatives using iron-catalyzed oxidative cross-coupling. This method utilizes readily available starting materials such as iron (III) salts, oxidants like di-tert-butyl peroxide, and ligands such as 1,10-phenanthroline . Another approach involves the reaction of salicylic aldehyde derivatives with ethyl diazoacetates in the presence of tetrafluoroboric acid, followed by treatment with concentrated sulfuric acid .
Industrial Production Methods
Industrial production of benzofuran derivatives, including this compound, often employs large-scale batch or continuous flow reactors. These methods ensure high yields and purity of the final product. The use of advanced catalytic systems and optimized reaction conditions helps in minimizing side reactions and improving overall efficiency .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-nitrobenzofuran-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like palladium on carbon and hydrogen gas.
Substitution: The ethyl ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as palladium on carbon and hydrogen gas are used for the reduction of the nitro group.
Substitution: Hydrolysis of the ester group can be achieved using aqueous sodium hydroxide or hydrochloric acid.
Major Products Formed
Reduction: The reduction of the nitro group yields ethyl 4-aminobenzofuran-3-carboxylate.
Hydrolysis: Hydrolysis of the ester group results in 4-nitrobenzofuran-3-carboxylic acid.
Scientific Research Applications
Ethyl 4-nitrobenzofuran-3-carboxylate has several scientific research applications:
Medicinal Chemistry: It serves as a precursor for the synthesis of various biologically active compounds, including potential anticancer and antiviral agents.
Materials Science: Benzofuran derivatives are used in the development of organic semiconductors and light-emitting diodes (LEDs).
Biological Studies: The compound is used in studies related to enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of ethyl 4-nitrobenzofuran-3-carboxylate involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The benzofuran ring system can also interact with enzymes and receptors, modulating their activity and leading to therapeutic effects .
Comparison with Similar Compounds
The following analysis compares Ethyl 4-nitrobenzofuran-3-carboxylate with three analogs from the literature, focusing on substituent effects, physicochemical properties, and biological activity.
Structural and Physicochemical Properties
Key Observations:
- Ester Group Size : The methyl ester analog exhibits significantly higher cytotoxicity (IC₅₀ = 8.5 μg/mL) than its ethyl counterpart (IC₅₀ = 95.2 μg/mL), suggesting smaller esters enhance cell permeability or target binding.
- Halogen Effects : Bromine at the 5-position introduces a heavy atom, increasing molecular weight and lipophilicity, which may improve membrane penetration but reduce aqueous solubility.
- Fluorophenyl and Hydroxyl Groups : These substituents in contribute to hydrogen bonding and hydrophobic interactions, critical for anticancer activity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
